4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to a 4-methylphenylcarbamoylmethyl moiety. The benzamide group is further modified with a dimethylsulfamoyl substituent at the para position. Its synthesis likely involves sequential alkylation and condensation reactions, as inferred from analogous pathways in and .
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S3/c1-13-4-8-15(9-5-13)21-17(26)12-30-20-24-23-19(31-20)22-18(27)14-6-10-16(11-7-14)32(28,29)25(2)3/h4-11H,12H2,1-3H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDTWDAZFHLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel thiadiazole derivative that has garnered attention due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. This article reviews the biological activity of the specified compound, emphasizing its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A series of 1,3,4-thiadiazole derivatives were evaluated for their anticancer activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). Notably, some derivatives showed IC50 values below 10 µg/mL, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | A549 | 6.00 |
| Compound C | HCT15 | 5.50 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. These compounds have shown efficacy against a range of bacterial and fungal pathogens.
- Research Findings : A study highlighted that certain thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Anti-inflammatory Effects
Thiadiazoles are also recognized for their anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes.
- Mechanism : The anti-inflammatory action is often attributed to the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Synthesis and Derivatives
The synthesis of 4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions starting from readily available thiadiazole precursors.
- Step 1 : Formation of the thiadiazole ring through cyclization reactions.
- Step 2 : Introduction of the dimethylsulfamoyl group via nucleophilic substitution.
- Step 3 : Coupling with the 4-methylphenyl carbamate to achieve the final product.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound's structure suggests potential biological activity , particularly in the development of pharmaceuticals. It may exhibit properties such as:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar thiadiazole moieties have shown effectiveness against various bacterial strains. The presence of the dimethylsulfamoyl group could enhance its antimicrobial properties by interacting with bacterial enzymes or membranes.
- Anticancer Properties : Thiadiazole derivatives are known for their anticancer activities. Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells. The specific mechanisms may involve inhibition of cell signaling pathways critical for tumor growth.
Agricultural Applications
Compounds with sulfamoyl and thiadiazole functionalities have been explored for their potential as pesticides or herbicides . The incorporation of these groups can enhance the efficacy of agrochemicals by improving their selectivity and reducing toxicity to non-target organisms.
Material Science
The unique chemical properties of this compound suggest possible applications in the development of new materials, particularly in:
- Polymer Chemistry : The compound could serve as a building block for synthesizing novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.
- Nanotechnology : Its ability to form stable complexes with metals may allow for its use in the creation of nanomaterials with specific electronic or optical properties.
Antimicrobial Study
A study investigating the antimicrobial efficacy of thiadiazole derivatives revealed that compounds similar to 4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study highlights the potential of this compound as a lead structure for developing new antibiotics.
Anticancer Activity Assessment
In vitro studies on breast cancer cell lines (e.g., MCF-7) showed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its substituents. Below is a systematic comparison with similar derivatives:
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Sulfamoyl Group : The dimethylsulfamoyl (SO₂NMe₂) in the target compound reduces lipophilicity compared to diethylsulfamoyl (SO₂NEt₂) in , enhancing aqueous solubility .
- Thiadiazole vs. Oxadiazole : describes a 1,3,4-oxadiazole analog with a 4-chlorobenzylsulfanyl group. The replacement of sulfur with oxygen in the oxadiazole core decreases electron density, altering reactivity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using mercaptoacetic acid derivatives .
- Step 3 : Coupling of the benzamide moiety using activated acyl chlorides in anhydrous solvents like THF with NaH as a base . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating intermediates .
Q. Which analytical techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylsulfamoyl protons at δ ~2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹, benzamide) and S=O (~1150 cm⁻¹, sulfamoyl) .
Q. What are the solubility properties in common solvents?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in THF. Solubility can be enhanced using co-solvents like ethanol (70:30 ethanol/water) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thiadiazole core synthesis?
- Key Variables : Temperature (80–100°C for cyclization), stoichiometry of reagents (1:1.2 hydrazide:cyanogen bromide), and solvent choice (methanol vs. ethanol impacts reaction kinetics) .
- Design of Experiments (DOE) : Use a factorial design to test interactions between variables (e.g., time vs. temperature) and identify optimal conditions .
Q. What methodologies resolve contradictions in biological activity data?
If conflicting bioactivity results arise (e.g., IC₅₀ variability in antimicrobial assays):
- Validate assays using standardized protocols (CLSI guidelines) and positive controls .
- Perform orthogonal assays (e.g., time-kill kinetics vs. MIC) to confirm mechanisms .
- Check for impurities via HPLC and quantify their impact on activity .
Q. How does the dimethylsulfamoyl group influence structure-activity relationships (SAR)?
- Comparative Studies : Synthesize analogs with methylsulfonyl or acetyl groups instead of dimethylsulfamoyl. Test for changes in target binding (e.g., enzyme inhibition) .
- Computational Modeling : Use docking simulations (AutoDock Vina) to assess interactions with active sites (e.g., bacterial dihydrofolate reductase) .
Q. What strategies improve regioselectivity during sulfanyl group incorporation?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the thiadiazole ring to guide sulfanyl substitution to the 5-position .
- Kinetic Control : Use low temperatures (−20°C) and slow reagent addition to favor thermodynamically stable products .
Q. How can stability under physiological conditions be assessed?
- Stress Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the carbamoyl group) .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .
Methodological Challenges and Solutions
Q. What advanced purification techniques are suitable for isolating byproducts?
- Prep-HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate closely eluting impurities .
- Crystallization : Screen solvents (e.g., acetone/hexane) to exploit differences in solubility between the target compound and byproducts .
Q. How can this compound be integrated into drug development pipelines?
- ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (hemolysis assays) .
- Formulation Studies : Develop nanoparticle carriers (PLGA-based) to enhance bioavailability if solubility is limiting .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
